molecular formula C14H17N3O2S B14962266 2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine

2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine

Cat. No.: B14962266
M. Wt: 291.37 g/mol
InChI Key: GFQHDZKWGDAVFO-UHFFFAOYSA-N
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Description

5-(4-METHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction using 4-methoxybenzoyl chloride.

    N-Alkylation: The final step involves the alkylation of the thiazole nitrogen with isopropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(4-METHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for bacterial survival, leading to the disruption of cellular processes and ultimately bacterial cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-N,N-bis(propan-2-yl)-1H-pyrrole-2-carboxamide
  • Propan-2-yl 4-carbamoyl-5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate

Uniqueness

5-(4-METHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H17N3O2S/c1-8(2)16-14-17-13(15)12(20-14)11(18)9-4-6-10(19-3)7-5-9/h4-8H,15H2,1-3H3,(H,16,17)

InChI Key

GFQHDZKWGDAVFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)OC)N

Origin of Product

United States

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